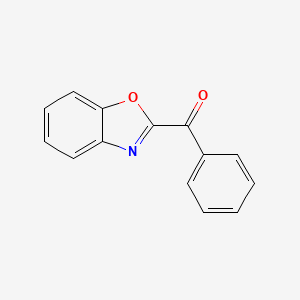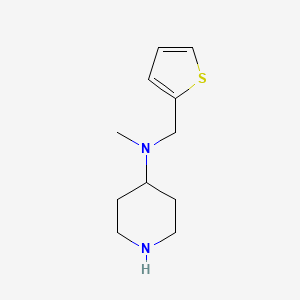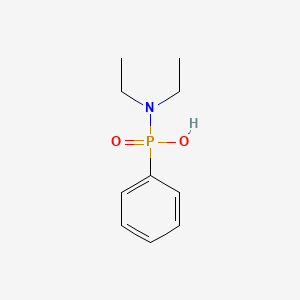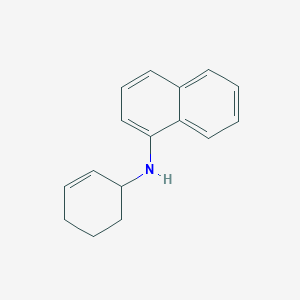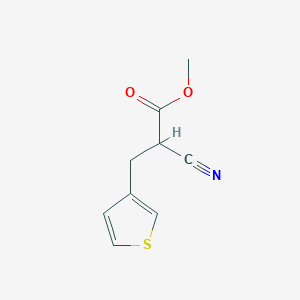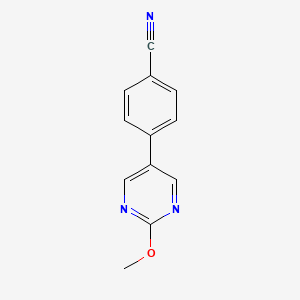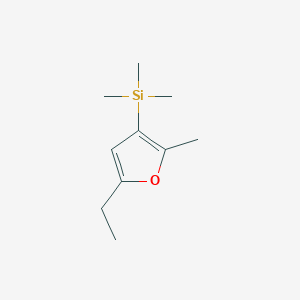
(2-Methylphenyl)(phenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound widely used as a synthetic intermediate in organic chemistry. It is known for its hypervalent iodine structure, which makes it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H13F3IO3S and a molecular weight of 446.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (2-methylphenyl)boronic acid in the presence of a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the hypervalent iodine intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the iodonium group is replaced by other nucleophiles.
Oxidation Reactions: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction Reactions: It can be reduced to form iodobenzene and (2-methylphenyl) derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and carboxylates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield arylamines, while reactions with thiols produce aryl sulfides .
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Wirkmechanismus
The mechanism of action of (2-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodonium center to a nucleophile. This process is facilitated by the hypervalent iodine structure, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyliodonium triflate: Similar in structure but lacks the methyl group on the phenyl ring.
Phenyl(2,4,6-trimethylphenyl)iodonium triflate: Contains additional methyl groups on the phenyl ring, making it more sterically hindered.
Bis(4-tert-butylphenyl)iodonium triflate: Features bulky tert-butyl groups, affecting its reactivity and solubility.
Uniqueness
(2-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of the methyl group on the phenyl ring influences its electronic properties and makes it a versatile reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C14H12F3IO3S |
|---|---|
Molekulargewicht |
444.21 g/mol |
IUPAC-Name |
(2-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ZZPPDFZNFWAYET-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
